Demeclocycline

Catalog No.
S525621
CAS No.
M.F
C21H21ClN2O8
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Demeclocycline

Product Name

Demeclocycline

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C21H21ClN2O8

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1

InChI Key

GUXHBMASAHGULD-SEYHBJAFSA-N

SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O

Demeclocycline is derived from the bacterium Streptomyces aureofaciens and is chemically classified as 7-chloro-6-demethyltetracycline. Its molecular formula is C21H21ClN2O8C_{21}H_{21}ClN_{2}O_{8}, with a molar mass of approximately 464.86 g/mol . The compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms.

Demeclocycline acts as a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria. It achieves this by binding to the 30S and 50S ribosomal subunits of bacteria, preventing protein synthesis essential for bacterial survival [].

Treatment of Syndrome of Inappropriate Antidiuretic Hormone (SIADH)

Demeclocycline is used off-label to treat SIADH, a condition where the body produces an excessive amount of antidiuretic hormone (ADH). ADH signals the kidneys to retain water, leading to hyponatremia (low blood sodium). While not the primary use, demeclocycline can be effective in specific situations []. It works by inducing a side effect called nephrogenic diabetes insipidus, where the kidneys become less responsive to ADH, leading to increased urine output and correcting sodium levels. However, with the emergence of vasopressin receptor antagonists like tolvaptan, demeclocycline's use in SIADH treatment might decline.

Investigation of Anti-inflammatory Properties

Research suggests that demeclocycline might possess anti-inflammatory properties. Studies have explored its potential role in managing conditions like psoriasis and rheumatoid arthritis, but more investigation is needed to understand its mechanisms and efficacy [, ].

Demeclocycline functions primarily through its ability to inhibit protein synthesis in bacteria. It binds reversibly to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosome's A site, which is essential for protein translation . This mechanism categorizes it as a bacteriostatic agent rather than a bactericidal one.

Key Reactions:

  • Protein Synthesis Inhibition: Binding to ribosomal subunits.
  • Interaction with Antidiuretic Hormone: Impairing the action of arginine vasopressin by blocking its receptor .

Demeclocycline exhibits significant biological activity against various bacterial strains. It is effective in treating infections such as:

  • Urinary tract infections
  • Respiratory tract infections
  • Acne
  • Gonorrhea
  • Rocky Mountain spotted fever

Additionally, it has been used off-label to treat SIADH by inducing nephrogenic diabetes insipidus, leading to increased free water excretion without sodium loss .

Pharmacokinetics:

  • Bioavailability: 60–80%
  • Half-life: 10–17 hours
  • Protein Binding: 41–50%
  • Metabolism: Hepatic
  • Excretion: Primarily renal .

Demeclocycline can be synthesized through several methods, typically involving modifications of tetracycline derivatives. The synthesis process generally includes:

  • Isolation from Natural Sources: Extracting from Streptomyces aureofaciens.
  • Chemical Modifications: Altering the tetracycline structure through chlorination and demethylation processes.
  • Purification: Utilizing chromatography techniques for purification and isolation of the active compound .

Demeclocycline has notable interactions with other medications:

  • Increased Absorption of Digoxin: Can elevate serum levels of digoxin, potentially worsening side effects .
  • Food Interactions: The absorption is significantly reduced when taken with dairy products or antacids due to chelation with divalent cations like calcium and magnesium .

Side Effects:

Common side effects include nausea, diarrhea, skin reactions, and potential hepatotoxicity similar to other tetracycline derivatives .

Similar Compounds: Comparison with Other Tetracyclines

Demeclocycline shares similarities with other tetracycline antibiotics but has unique properties that distinguish it:

Compound NameUnique FeaturesCommon Uses
TetracyclineBroad-spectrum antibiotic; first in classGeneral bacterial infections
DoxycyclineLonger half-life; less frequent dosingRespiratory infections; acne
MinocyclineBetter absorption; anti-inflammatory propertiesAcne; respiratory infections
OxytetracyclineDerived from Streptomyces; used in veterinary medicineAnimal infections

Demeclocycline's unique ability to manage SIADH through its effect on antidiuretic hormone makes it particularly valuable compared to its counterparts .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

464.0986433 g/mol

Monoisotopic Mass

464.0986433 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Wikipedia

Demeclocycline

Drug Warnings

... /Tetracyclines/ should not be given to pregnant patients; they should not be employed for treatment of common infections in children under the age of 8 yr; & unused supplies of these antibiotics should be discarded. /Tetracyclines/
Tetracyclines may aggravate uremia in patients with renal disease by inhibiting protein synthesis & provoking a catabolic effect. /Tetracyclines/
Tetracyclines are incompletely absorbed from the GI tract, such that high concns are reached in the bowel, & therefore the enteric flora is markedly altered. Many aerobic & anaerobic coliform microorganisms & gram-positive spore-forming bacteria are sensitive & may be suppressed markedly during long-term tetracycline regimens before resistant strains reappear. /Tetracyclines/
Because of the emergence of resistance, the tetracyclines are no longer indicated for infections caused by staphylococci, streptococci, or meningococci. /Tetracyclines/
For more Drug Warnings (Complete) data for DEMECLOCYCLINE (19 total), please visit the HSDB record page.

Biological Half Life

10-17 hours
IN PLASMA, IT IS PROTEIN-BOUND 41 TO 90%. ITS T/2 IS ABOUT 12 HR. /HCL/

Use Classification

Pharmaceuticals

Methods of Manufacturing

McCormick et al, J Am Chem Soc 79, 4561 (1957); US patent 2,878,289 (1959 to Am Cyanamid).
APPROPRIATE MUTANT STRAIN OF STREPTOMYCES AUREOFACIENS IS GROWN IN...LIQ NUTRIENT MEDIUM UNDER CONTROLLED CONDITIONS... HARVESTED BROTH IS ACIDIFIED & FILTERED, & ANTIBIOTIC IS ISOLATED FROM FILTRATE, EITHER BY SOLVENT EXTRACTION OR BY CHEM PPTN, & CONVERTED INTO THE HYDROCHLORIDE. /HCL/

General Manufacturing Information

Improved fermentation processes: Szumski; Goodman, Matrishin; Goodman, US patents 3,012,946 and 3,019,172; 3,050,446 (1961 and 1962 to Am Cyanamid); French patent 1,344,645 (1963 to Merck & Co); Neidleman, US patent 3,154,476 (1964 to Olin Mathieson).

Analytic Laboratory Methods

REVERSE PHASE HIGH SPEED LIQ CHROMATOGRAPHY PRESENTED FOR SEPARATION & DETECTION OF TETRACYCLINES. APPROACH IS SUPERIOR TO ION-EXCHANGE LIQ CHROMATOGRAPHY & SPECTROPHOTOMETRIC, CHEM & MICROBIOLOGICAL PROCEDURES CURRENTLY IN USE.
TLC METHOD DESCRIBED IN WHICH TETRACYCLINES ARE SEPARATED ON CELLULOSE LAYER DEVELOPED WITH AQ SOLN OF CERTAIN SALTS (MG, CA, BA & ZINC CHLORIDE). UV FLUORESCENCE OF SPOTS (WITHOUT FURTHER TREATMENT) USED FOR DIRECT PHOTOMETRIC DETECTION WITH GOOD ACCURACY.
Performance of Tet-Lux, a newly developed microbiological test for the detection of tetracycline residues in raw milk, based on tetracycline-controlled luminescence activation of the test bacteria, was evaluated in bovine milks with variable amounts of somatic cells, bacteria, fat, protein, & natural inhibitory compounds. The sensitivity of Tet-Lux was also compared to a commercially available tetracycline immunoassay (Snap, Idexx Laboratories Inc.) & to a microbial inhibition test (Delvotest SP, Gist-Brogades). There were slight differences in the luminescence signals between different milk samples, but no single factor could be pointed out to be responsible for them. There appeared to be a modest inverse relationship between luminescence & increasing fat & protein content. The amount of somatic cells, bacteria, & the natural inhibitors lysozyme & lactoferrin did not affect the luminescence response. The test fulfilled the sensitivity requirement specified by the European Union (max residue limit 100 ng/ml for tetracyclines). The Tet-Lux test was clearly more sensitive to all tetracyclines tested (oxytetracycline, tetracycline, chlortetracycline, doxycycline, demeclocycline, methacycline, minocycline) than Delvotest SP, & for 5 tetracyclines out of 7 more sensitive than Snap. The test provides a fast, simple, & robust microbial method for the qualitative detection of tetracycline residues in milk.

Clinical Laboratory Methods

SIMPLE & INEXPENSIVE FLUORIMETRIC METHOD FOR ANALYSIS OF MIXT OF TETRACYCLINES (INCL DEMETHYLCHLORTETRACYCLINE) IN PLASMA CONSISTS OF CONVERSION TO FLUORESCENT FORM & MEASUREMENT IN SPECTROFLUORIMETER.

Interactions

PRERENAL AZOTEMIA & DRUG TOXICITY MAY ARISE WHEN TETRACYCLINES ARE ADMIN TO PT WITH DECR RENAL FUNCTION. METHOXYFLURANE IS ASSOC WITH DOSE-RELATED IMPAIRMENT OF RENAL FUNCTION, SO POTENTIAL FOR TETRACYCLINE TOXICITY MAY BE INCR FOLLOWING...ANESTHESIA. ... ALL TETRACYCLINES EXCEPT DOXYCYCLINE MAY EXHIBIT SAME...TOXICITY.
SIMULTANEOUS ADMIN OF ALUMINUM, CALCIUM, OR MAGNESIUM IONS SIGNIFICANTLY DECR GI ABSORPTION OF TETRACYCLINE. ... /DEMECLOCYLINE HAS/ BEEN REPORTED TO INTERACT WITH ALUMINUM IONS & DAIRY PRODUCTS CONTAINING CALCIUM (EG, COTTAGE CHEESE & MILK).
BECAUSE METHOTREXATE BINDS TO PLASMA PROTEINS, IT CAN BE DISPLACED FROM ITS BINDING SITES & MADE AVAIL TO REACT WITH DIHYDROFOLATE REDUCTASE. THOSE COMPD THAT HAVE BEEN REPORTED TO DISPLACE METHOTREXATE INCL...TETRACYCLINES.
TETRACYCLINE MAY ANTAGONIZE BACTERICIDAL EFFECT OF PENICILLIN, BUT CLINICALLY SIGNIFICANT INTERACTION OCCURS ONLY IN SITUATIONS WHERE RAPID BACTERICIDAL EFFECT IS NECESSARY (EG, PNEUMOCOCCAL MENINGITIS). ... ALL TETRACYCLINES MAY BE EXPECTED TO INTERACT IN SIMILAR MANNER...
For more Interactions (Complete) data for DEMECLOCYCLINE (7 total), please visit the HSDB record page.

Stability Shelf Life

Raw milk samples collected from bulk milk tankers may be screened for the presence of tetracycline antibiotics using rapid screening tests. If tetracycline residues are detected, the milk may be shipped to a laboratory for high-pressure liquid chromatography (HPLC) analysis. Because the milk may be shipped on ice blocks, it is important to know whether tetracycline residues are stable at that temperature and for how long. Control raw milk samples fortified with 50 ppb each chlortetracycline, demeclocycline, methacycline hydrochloride, minocycline, oxytetracycline, and tetracycline were incubated at 4 degrees C or 25 degrees C, then analyzed using a metal chelate affinity chromatography extraction and HPLC. No loss of tetracycline was observed after 48 h of storage at 4 degrees C or 24 h at 25 degrees C. Losses ranging from 4 to 13% and 0 to 18% were noted after 72 h at 4 degrees C and 48 h at 25 degrees C, respectively.
Film-coated tablets containing erythromycin ethylsuccinate and demeclocycline hydrochloride were prepared, and the stability of the preparation was investigated following storage for up to 2 yr in temperatures ranging from 20DG to 55DGC. Between 20DG and 37DGC, the tablets retain their disintegration time, hardness, and dissolution time within acceptble limits specified by the pharmacopeia. When stored at 55DGC for a month, a slight variation (darkening) in color was observed, an increase in disintegration time to 60 min compared to 11 min at 25DGC and a significant loss (40%) in the content of antibiotic.
The photodegradation of demeclocycline hydrochloride in buffer solutions was studied in the absence and presence of some potential photostabilizers under the influence of fluorescent light. Photolysis of drug solutions followed first order kinetics. The drug was more stable in acidic pH. Ionic strength of the buffer did not affect photolysis. Reduced glutathione was the most effective photostabilizer. An increase in glutathione concentration decreased the photodegradation rate, but this decrease was not significant above 20 mcg/ml glutathione. Photodegradation was lowest at pH 4.5 citrate buffer. A mixture of 50% propylene glycol or 50% polyethylene glycol 400 (PEG 400) in phosphate buffer did not have a photostabilizing effect. Aluminum foil-covered glass vials provided greater photoprotection than did clear glass or amber glass vials.

Dates

Modify: 2023-08-15
De Troyer A, Demanet JC: Correction of antidiuresis by demeclocycline. N Engl J Med. 1975 Oct 30;293(18):915-8. [PMID:170519]

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